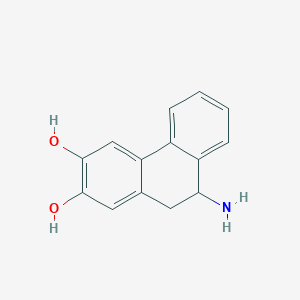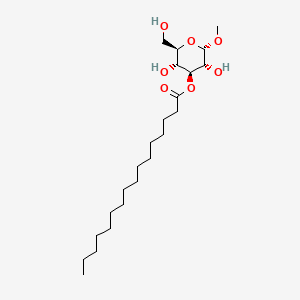
Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a palmitoyl group attached to the third oxygen of a methylated alpha-D-glucopyranoside
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside typically involves the esterification of methyl-alpha-D-glucopyranoside with palmitic acid. The reaction is usually catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of immobilized enzymes as catalysts can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the palmitoyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glycosides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and glycosylation reactions.
Biology: The compound is investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers in cosmetic and pharmaceutical products.
Wirkmechanismus
The mechanism of action of Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside involves its interaction with lipid bilayers in cell membranes. The palmitoyl group integrates into the hydrophobic core of the membrane, while the glucopyranoside moiety interacts with the hydrophilic surface. This dual interaction can influence membrane fluidity and permeability, affecting various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Methyl-O(3)-stearoyl-alpha-D-glucopyranoside: Similar structure but with a stearoyl group instead of a palmitoyl group.
Methyl-O(3)-oleoyl-alpha-D-glucopyranoside: Contains an oleoyl group, introducing unsaturation in the fatty acid chain.
Uniqueness: Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside is unique due to its specific fatty acid chain length and saturation, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring specific hydrophobic-hydrophilic balance, such as in drug delivery and membrane studies.
Eigenschaften
CAS-Nummer |
66891-06-3 |
|---|---|
Molekularformel |
C23H44O7 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] hexadecanoate |
InChI |
InChI=1S/C23H44O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(25)30-22-20(26)18(17-24)29-23(28-2)21(22)27/h18,20-24,26-27H,3-17H2,1-2H3/t18-,20-,21-,22+,23+/m1/s1 |
InChI-Schlüssel |
POACHHCOUWVQFZ-FXILAVBZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1O)OC)CO)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)OC)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


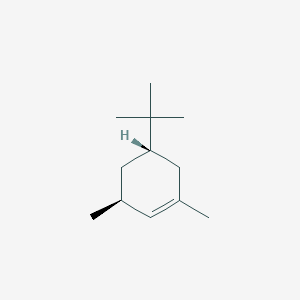
![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)

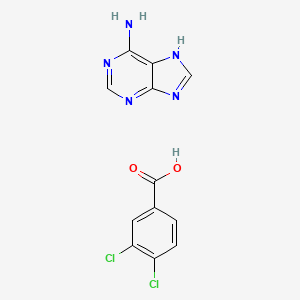

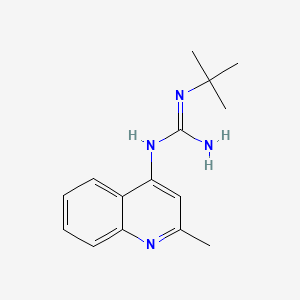
![2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]-](/img/structure/B14475266.png)
![[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane](/img/structure/B14475270.png)
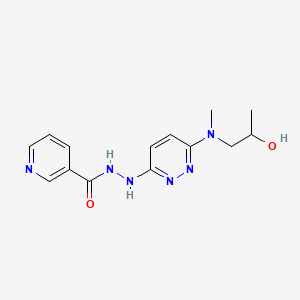
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14475279.png)
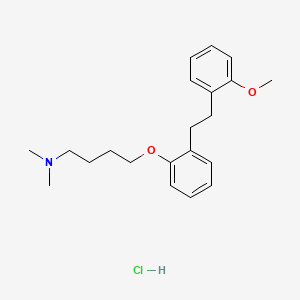
![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)
